molecular formula C10H14O2 B13362454 4-Oxatricyclo[4.3.1.13,8]undecan-2-one

4-Oxatricyclo[4.3.1.13,8]undecan-2-one

Cat. No.: B13362454
M. Wt: 166.22 g/mol
InChI Key: ZSBJLFQMHJJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxatricyclo[4.3.1.13,8]undecan-2-one is a complex organic compound with the molecular formula C10H14O2. It is also known as 4-oxahomoadamantan-5-one. This compound is characterized by its tricyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of adamantane, a well-known hydrocarbon with a diamond-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxatricyclo[4.3.1.13,8]undecan-2-one typically involves the oxidation of 2-adamantanone. One common method is the reaction of 2-adamantanone with peroxy aliphatic carboxylic acids, such as peracetic acid or equilibrium formic acid . This reaction introduces an oxygen atom adjacent to the carbonyl group, forming the tricyclic structure.

Industrial Production Methods

Industrial production of this compound can be achieved through the same oxidation process, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of specific catalysts, such as transition metal complexes, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Oxatricyclo[4.3.1.13,8]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Peracetic acid, equilibrium formic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

4-Oxatricyclo[4.3.1.13,8]undecan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxatricyclo[4.3.1.13,8]undecan-2-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

4-Oxatricyclo[4.3.1.13,8]undecan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-oxatricyclo[4.3.1.13,8]undecan-2-one

InChI

InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-12-9(10)4-6/h6-9H,1-5H2

InChI Key

ZSBJLFQMHJJYQT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1COC(C2)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.